[7-(2-Fluorophenyl)-2,5-dimethyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](morpholin-4-yl)methanone [7-(2-Fluorophenyl)-2,5-dimethyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](morpholin-4-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC8790346
InChI: InChI=1S/C18H20FN5O2/c1-11-15(17(25)23-7-9-26-10-8-23)16(13-5-3-4-6-14(13)19)24-18(20-11)21-12(2)22-24/h3-6,16H,7-10H2,1-2H3,(H,20,21,22)
SMILES:
Molecular Formula: C18H20FN5O2
Molecular Weight: 357.4 g/mol

[7-(2-Fluorophenyl)-2,5-dimethyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](morpholin-4-yl)methanone

CAS No.:

Cat. No.: VC8790346

Molecular Formula: C18H20FN5O2

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

[7-(2-Fluorophenyl)-2,5-dimethyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](morpholin-4-yl)methanone -

Specification

Molecular Formula C18H20FN5O2
Molecular Weight 357.4 g/mol
IUPAC Name [7-(2-fluorophenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-morpholin-4-ylmethanone
Standard InChI InChI=1S/C18H20FN5O2/c1-11-15(17(25)23-7-9-26-10-8-23)16(13-5-3-4-6-14(13)19)24-18(20-11)21-12(2)22-24/h3-6,16H,7-10H2,1-2H3,(H,20,21,22)
Standard InChI Key KPTUKNPAOGMNPB-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(N2C(=NC(=N2)C)N1)C3=CC=CC=C3F)C(=O)N4CCOCC4

Introduction

Synthesis of Triazolopyrimidines

Triazolopyrimidines are synthesized through various methods, often involving the condensation of appropriate precursors. For instance, the synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives typically involves the reaction of a triazole ring with a pyrimidine moiety. This process can be facilitated by coupling reactions, such as those described in the synthesis of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamides, which are known for their antiviral properties .

Biological Activities

Triazolopyrimidines have been explored for their potential as therapeutic agents due to their ability to interact with various biological targets. For example, some derivatives have shown promise as inhibitors of the PA-PB1 interface of the influenza A virus RNA-dependent RNA polymerase, which is crucial for viral replication . Additionally, these compounds can exhibit anticancer properties by targeting specific cellular pathways.

Structural Features

The structural features of triazolopyrimidines, including the presence of fluorophenyl groups and morpholinyl moieties, contribute to their biological activity. The fluorophenyl group can enhance lipophilicity and interact with hydrophobic regions of biological targets, while the morpholinyl group may participate in hydrogen bonding, improving the compound's affinity for its target.

Potential Applications

Given their diverse biological activities, triazolopyrimidines have potential applications in medicine, particularly in the development of antiviral and anticancer drugs. Further research is needed to fully explore the therapeutic potential of these compounds, including the specific derivative 7-(2-Fluorophenyl)-2,5-dimethyl-3,7-dihydro triazolo[1,5-a]pyrimidin-6-ylmethanone.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator